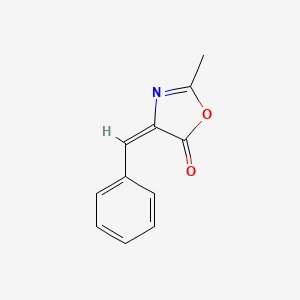

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one

Overview

Description

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring substituted with a phenylmethylene group and a methyl group

Mechanism of Action

Mode of Action

It’s known that the compound belongs to the class of oxazolones, which are known to exhibit various biological activities .

Biochemical Pathways

Oxazolones, in general, are known to interact with multiple biochemical pathways due to their diverse biological activities .

Result of Action

Some oxazolone derivatives have been reported to exhibit cytostatic activity, indicating their potential to inhibit cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one can be achieved through a two-step process involving N-acetylation and the Erlenmeyer synthesis, a variation of the Perkin synthesis . The process involves the following steps:

N-Acetylation: Glycine is dissolved in water and reacted with acetic anhydride to form acetylglycine.

Erlenmeyer Synthesis: Acetylglycine is then reacted with benzaldehyde and sodium acetate in acetic anhydride under reflux conditions to form the desired oxazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxazole ring or the phenylmethylene group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex heterocyclic compounds.

Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-4-(phenylmethylene)thiazol-5(4H)-one: Similar structure with a thiazole ring instead of an oxazole ring.

2-Methyl-4-(phenylmethylene)imidazol-5(4H)-one: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is unique due to its specific combination of an oxazole ring with a phenylmethylene group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Overview

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, a member of the oxazolone family, is a heterocyclic compound characterized by an oxazole ring substituted with a phenylmethylene group and a methyl group. This compound has garnered interest due to its diverse biological activities, including potential applications in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Oxazolones are known for their cytostatic properties, which can inhibit cell proliferation and induce apoptosis in certain cell types. The compound's structure allows it to act on multiple molecular targets, including enzymes and receptors, leading to inhibition or modulation of biological pathways.

Biological Activities

The following sections summarize the key biological activities associated with this compound based on recent studies.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain oxazolone derivatives can effectively inhibit the growth of various bacterial strains, suggesting potential utility in developing new antibiotics .

2. Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in different cancer cell lines. In vitro studies reveal that the compound can induce cell death in human cancer cells, making it a candidate for further investigation in cancer therapeutics .

3. Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly in the context of drug discovery. Its structural features facilitate interactions with specific enzymes, potentially leading to therapeutic applications in treating diseases characterized by enzyme dysregulation .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various oxazolone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Assessment : In a study involving human breast cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value indicating effective cell proliferation inhibition .

- Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways showed promising results in terms of inhibition rates, suggesting its potential role as a lead compound for drug development .

Data Tables

Properties

IUPAC Name |

(4E)-4-benzylidene-2-methyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQBTJRPSDVWIR-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC=CC=C2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C/C2=CC=CC=C2)/C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-90-3 | |

| Record name | 881-90-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the solvent environment on the optical properties of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives?

A1: Studies have shown that solvent polarity significantly impacts both the linear and nonlinear optical properties of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives. For instance, increasing solvent polarity from hexane to acetonitrile leads to a redshift of over 160 nm in the fluorescence emission spectrum of both TPA-PA (triphenylamine-phenylaldehyde) and TPA-BMO (triphenylamine-(Z)-4-benzylidene-2-methyloxazol-5(4H)-one) []. Interestingly, maximum fluorescence quantum efficiency and lifetime are observed in solvents with medium polarity. These findings highlight the importance of carefully considering solvent selection when designing applications for these compounds.

Q2: What computational methods have been employed to study the photophysical properties of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives?

A3: Various computational techniques, including Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), classical Molecular Dynamics (MD) simulations, and hybrid QM/QM' approaches like ONIOM, have been utilized [, ]. These methods allow researchers to model the electronic structure, excited-state properties, and interactions with the surrounding environment, offering insights into the observed photophysical behavior. For instance, potential energy surface calculations and simulations of chemical polymerization help explain the impact of environmental factors on emission properties [].

Q3: What are the potential applications of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives based on their photophysical properties?

A4: Given their strong fluorescence emission under both one-photon and two-photon excitation, 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives are promising candidates for applications like color converters in visible light communication and as fluorescent probes in bioimaging []. Their AIE characteristics make them particularly appealing for solid-state applications, such as in light-emitting devices and sensors, where aggregation-caused quenching is often a limitation.

Q4: How does the structure of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives relate to their semiconducting properties?

A5: Theoretical studies using DFT calculations have investigated the semiconducting potential of these derivatives []. The electron and hole transfer properties, crucial for charge transport in organic semiconductors, were assessed using Marcus theory. Results suggest that incorporating different electron-donating moieties significantly impacts these properties, highlighting the possibility of tuning their semiconducting behavior through structural modifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.